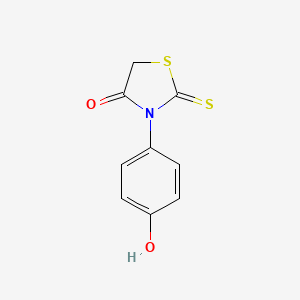

3-(p-Hydroxyphenyl)rhodanine

Description

Properties

IUPAC Name |

3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c11-7-3-1-6(2-4-7)10-8(12)5-14-9(10)13/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUFJQSSWHKSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175614 | |

| Record name | Rhodanine, 3-(p-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204844 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

21346-21-4 | |

| Record name | 3-(4-Hydroxyphenyl)-2-thioxo-4-thiazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21346-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanine, 3-(p-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021346214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodanine, 3-(p-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The synthesis of 3-(p-Hydroxyphenyl)rhodanine typically involves a condensation reaction between rhodanine and a suitable p-hydroxyphenyl-containing aldehyde or derivative. The key step is the formation of a carbon-carbon double bond (alkylidene linkage) between the 3-position of the rhodanine ring and the aromatic moiety bearing the hydroxy group in the para position.

- Condensation of rhodanine with p-hydroxybenzaldehyde under basic or acidic conditions to form this compound.

This method is widely used due to its simplicity, efficiency, and the ability to produce high yields of the desired product.

Detailed Preparation Method from Patent CN103012394A

A patent discloses a preparation method for rhodanine derivatives, including those with p-hydroxyphenyl substituents, which can be adapted for this compound synthesis:

-

- Rhodanine derivative (e.g., 5-p-hydroxyphenyl-1,2-dithiolene-3-thione)

- Condensing agent

- Base

- Solvent (unspecified, but typically polar solvents such as ethanol or dimethylformamide are used)

- Reaction temperature: 25–100°C

- Reaction time: 0.5 to 24 hours

-

- Mix the rhodanine derivative, condensing agent, and base in the solvent at a molar ratio of approximately 1:1–2:1–2:0.001–0.1.

- Maintain the reaction at the specified temperature for the required time.

- Purify the product by standard methods such as recrystallization or chromatography to obtain the pure this compound derivative.

This method emphasizes mild conditions and flexibility in reaction parameters, allowing for optimization based on desired purity and yield.

Synthetic Variations and Optimization

Research literature shows variations in the synthetic approach to improve yield, selectivity, and biological activity:

Base Catalysis: Using bases such as piperidine or triethylamine to catalyze the condensation reaction enhances the formation of the alkylidene bond.

Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide facilitate solubility and reaction rate.

Temperature Control: Mild heating (around 60–80°C) often accelerates the reaction without decomposing sensitive groups.

Reaction Time: Typically ranges from a few hours to overnight to ensure complete conversion.

Research Findings on Structure-Activity Relationship (SAR)

Extensive research into rhodanine derivatives, including this compound, reveals that the hydroxy group in the para position significantly influences biological activity, particularly enzyme inhibition:

The hydroxy group can form hydrogen bonds with target enzymes, enhancing binding affinity.

Modifications on the aromatic ring and rhodanine core affect inhibitory potency against enzymes such as HIV-1 integrase and human apurinic/apyrimidinic endonuclease 1 (APE1).

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting Materials | Rhodanine + p-hydroxybenzaldehyde | Commercially available or synthesized |

| Condensing Agent | Often catalytic or none | Sometimes acetic acid or other mild acids/base |

| Base | Piperidine, triethylamine | Catalyzes condensation |

| Solvent | Ethanol, methanol, DMF | Polar solvents preferred |

| Temperature | 25–100°C | Mild heating improves reaction rate |

| Reaction Time | 0.5–24 hours | Depends on temperature and reagent ratios |

| Purification Method | Recrystallization, chromatography | Ensures product purity |

Example Synthetic Procedure (Adapted from Literature)

Dissolve rhodanine (1 equivalent) and p-hydroxybenzaldehyde (1 equivalent) in ethanol.

Add a catalytic amount of piperidine as a base.

Stir the reaction mixture at 70°C for 6–12 hours under reflux.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Filter the precipitated product and wash with cold ethanol.

Dry under vacuum to obtain this compound as a solid.

This procedure typically yields the product in high purity and good yield.

Analytical Characterization

The synthesized this compound is characterized by:

Nuclear Magnetic Resonance (NMR): Confirms the aromatic and rhodanine proton environments.

Mass Spectrometry (MS): Confirms molecular weight.

Infrared Spectroscopy (IR): Identifies functional groups such as hydroxy and thioxo groups.

Melting Point Determination: Assesses purity.

Chemical Reactions Analysis

Core Functionalization via Knoevenagel Condensation

The active methylene group (C5) in the rhodanine core undergoes condensation with carbonyl compounds. For example:

-

Reaction with aldehydes : Forms 5-arylidene derivatives (e.g., 7a–u in ).

-

Reaction with isatins : Produces spirocyclic derivatives (e.g., 9a–d in ).

Key Data :

| Carbonyl Compound | Product Yield | Conditions | Source |

|---|---|---|---|

| Benzaldehyde | 78–85% | Ethanol, reflux, 6–8 h | |

| Isatin | 68–72% | DMF, room temperature, 12 h |

This reaction is critical for introducing aromatic or heterocyclic moieties to enhance biological activity .

Sulfur-Mediated Dimerization and Disulfide Formation

In DMSO, the enethiol tautomer of 3-(p-HP)rhodanine undergoes:

-

Dimerization : Forms 1,3-dithiolanes (e.g., 3c , 4c ) via sulfur–sulfur bond formation .

-

Mixed disulfide formation : Reacts with thiols or other enethiols (e.g., 2d in ).

Kinetic Observations :

-

2,6-Disubstituted aryl derivatives (e.g., 3b , 4b ) show faster dimerization rates due to reduced steric hindrance .

Nucleophilic Reactions at the Thioxo Group

The thione (C=S) group participates in:

-

Acid-amine coupling : Reacts with sulfanilamide to form acetamide derivatives (e.g., 5 in , 86% yield) .

-

Isothiocyanate addition : Forms dithiocarbamate intermediates under DABCO catalysis (e.g., 3a–g in ) .

Example :

Functionalization of the Hydroxyphenyl Substituent

The para-hydroxyphenyl group undergoes:

-

O-Alkylation/Acylation : Modifications to form ethers or esters for enhanced lipophilicity .

-

Electrophilic substitution : Nitration or halogenation at the aromatic ring (e.g., 3d with –NO₂ in ) .

SAR Insight :

Metal Coordination and Chelation

The thioxo and carbonyl groups act as bidentate ligands for transition metals:

-

Cu(II) complexes : Show enhanced anticancer activity (e.g., IC₅₀ = 3.6 µg/mL against A549 cells for 22 in ) .

Bioconjugation Reactions

The acetic acid side chain (if present) enables:

-

Peptide coupling : Forms amides with amino acids (e.g., L-tyrosine conjugate 22 in ) .

-

Esterification : Reacts with alcohols for prodrug development .

Oxidation and Redox Reactions

-

Thione to thiol tautomerism : Facilitates disulfide bond formation under oxidative conditions .

-

Radical scavenging : The phenolic –OH group contributes to antioxidant activity .

Enzyme-Targeted Modifications

Scientific Research Applications

3-(p-Hydroxyphenyl)rhodanine is a chemical compound that belongs to the rhodanine family. Rhodanines are recognized as privileged heterocycles in medicinal chemistry . While the search results do not offer extensive details specifically on "this compound", they do provide information on related compounds and applications that can help infer potential uses and research directions.

Anticancer Agents

Rhodanine derivatives have demonstrated potential as anticancer agents, particularly against gastric and breast cancer cell lines . For instance, a 3,5-disubstituted rhodanine derivative was effective against HGC and MNK 74 gastric cancer cell lines . Another derivative with a cinnamoyl moiety at the fifth position of the rhodanine nucleus exhibited anticancer activity against MCF-7 breast cancer cells, inhibiting growth by 81% at a concentration of 10 µg/mL .

Enzyme Inhibitors

Rhodanine derivatives can act as inhibitors for certain enzymes. Compound 47 was identified as an active inhibitor of PRL-3, with an IC50 value of 0.9 µM . The introduction of substituents with a hydrophobic nature enhanced the inhibitory effects of rhodanine molecules against PRL-3 .

p-Hydroxyphenacyl (pHP) Derivatives

pHP derivatives, which share a structural similarity, have been utilized in time-resolved biochemical and physiological studies . These compounds are suitable for delineating response kinetics and defining spatial resolution in tracking signal transduction in neural networks . pHP photo-activation has been incorporated in several applications, taking advantage of its rapid release rate .

Synthesis of Rhodanine Derivatives

The search results provide methods for synthesizing rhodanine derivatives, such as this compound, involving reactions with di(carboxy-methyl)trithiocarbonate and p-aminophenol . These methods are crucial for producing and studying these compounds .

Industrial Applications

Mechanism of Action

The mechanism of action of 3-(p-Hydroxyphenyl)rhodanine involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as carbonic anhydrase, which plays a role in pH regulation and ion transport . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

Rhodanine derivatives are typically modified at positions 3 and 5 of the heterocyclic core. Key comparisons include:

Anticancer Activity

- 3,5-Disubstituted Derivatives: Derivatives with hydrogen donors (e.g., carboxyl or phenol groups) at position 3 and heterocyclic/arylidene groups at position 5 exhibit superior anticancer activity. For example, 3-(2-hydroxyethyl)-5-(nitrobenzylidene)rhodanine derivatives show IC₅₀ values in the 0.2–0.6 µM range .

- This compound: As a 3-monosubstituted derivative, its activity is likely lower than 3,5-disubstituted analogs but may outperform bulkier 3-substituted derivatives (e.g., 3-benzyl or 3-ethyl) due to improved hydrogen bonding .

Antimicrobial Activity

- 5-Arylidene Derivatives: Substitution at position 5 significantly enhances antimicrobial potency. For instance, 5-(pyrazol-4-ylmethylene)rhodanine derivatives exhibit MIC values of 1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming fluoroquinolones .

- Gram-Positive Selectivity : Rhodanine derivatives generally show stronger activity against Gram-positive bacteria than Gram-negative species, attributed to membrane permeability and target specificity .

Antiviral Activity

- HCV NS5B Inhibition : Substituent size and polarity at position 5 critically influence activity. For example, 5-(2,4-dichlorobenzylidene) derivatives (IC₅₀ = 10.6 µM) are more potent than para-CF₃ analogs (IC₅₀ = 55.2 µM) due to enhanced hydrophobic interactions .

- Hydrogen Donors at Position 3: Carboxyl or phenol groups at position 3 improve binding affinity, as seen in compound 22, which achieves a 3.6-fold increase in activity compared to its precursor .

Structure–Activity Relationship (SAR) Trends

Position 3: Hydrogen donor groups (e.g., -OH, -COOH) enhance target binding and solubility. Bulky substituents (e.g., ethyl, benzyl) reduce activity . Example: 3-(2-hydroxyethyl)rhodanine derivatives show better anticancer activity than 3-ethyl analogs .

Position 5 :

- Arylidene or heterocyclic moieties improve potency by enabling π-π stacking and hydrophobic interactions. Electron-withdrawing groups (e.g., -Cl, -Br) further boost activity .

- Example: 5-(2,4-dichlorobenzylidene) derivatives exhibit lower IC₅₀ values than unsubstituted benzylidene analogs .

Dual Substitution: 3,5-Disubstituted derivatives generally outperform monosubstituted analogs. For instance, 3-carboxy-5-arylidene derivatives show IC₅₀ values <1 µM in anticancer assays .

Biological Activity

3-(p-Hydroxyphenyl)rhodanine, a member of the rhodanine family, is a heterocyclic compound known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and metabolic disorders. Its structure includes a hydroxyphenyl group, which enhances its biological activity and specificity compared to other rhodanine derivatives.

Chemical Structure

- IUPAC Name: 3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

- Molecular Formula: C₉H₇N₁O₂S

- CAS Number: 21346-21-4

This compound exhibits its biological effects primarily through the inhibition of specific enzymes:

- Aldose Reductase Inhibition: This enzyme plays a crucial role in the polyol pathway, which is significant in diabetic complications. By inhibiting aldose reductase, this compound may help prevent osmotic stress in cells, thereby protecting them from damage .

- Inhibition of PRL-3: This phosphatase is involved in cancer cell migration and invasion. Inhibition of PRL-3 by this compound can potentially suppress the metastatic behavior of cancer cells .

Anticancer Properties

Research indicates that this compound can induce apoptosis (programmed cell death) in various cancer cell lines. It modulates signaling pathways associated with cell survival and proliferation, particularly through interactions with Bcl-2 family proteins .

Case Studies:

- HeLa Cell Line Study: The compound demonstrated significant cytotoxicity against HeLa cells with an IC₅₀ value of approximately 200 µg/mL, indicating its potential as an anticancer agent .

- Colorectal Adenocarcinoma Study: Another derivative exhibited selective antitumor activity against HCT 116 cells, with an IC₅₀ value of 10 µM, while sparing normal fibroblasts .

Antidiabetic Activity

The compound's ability to inhibit α-glucosidase and α-amylase suggests its potential as an antidiabetic agent by modulating carbohydrate metabolism . This action can lead to improved glycemic control in diabetic patients.

Antimicrobial and Antiviral Properties

Studies have shown that rhodanine derivatives possess antimicrobial and antiviral activities. The broad-spectrum activity against various pathogens makes them promising candidates for further development in infectious disease treatment .

This compound interacts with several biomolecules, influencing their activity and function:

- Enzyme Inhibition: It inhibits key enzymes involved in carbohydrate metabolism.

- Cellular Effects: Modulates cellular signaling pathways and gene expression, impacting cellular metabolism and survival .

Temporal Effects

The stability of this compound under laboratory conditions has been documented. Its effects may vary over time due to degradation or changes in cellular environment .

Dosage Effects in Animal Models

Dosage studies indicate that lower doses can elicit beneficial effects without significant toxicity. Higher doses may lead to adverse effects, necessitating careful dosage regulation in therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | Notable Features |

|---|---|---|

| Rhodanine | General Biological | Parent compound with broad applications |

| Epalrestat | Antidiabetic | Marketed for diabetic complications |

| 5-Arylmethylidenerhodanines | Anticancer | Known for enhanced biological activities |

| Rhodanine-3-acetic acid | Antidiabetic | Approved drug with established safety profile |

This compound stands out due to its unique hydroxyphenyl substitution, which enhances its interaction with target biomolecules compared to other derivatives.

Q & A

What are the established synthetic protocols for 3-(p-Hydroxyphenyl)rhodanine, and how can purity be optimized?

Basic Research Question

The synthesis typically involves condensation reactions or aldol-type processes. For example, 3-phenylrhodanine derivatives are synthesized via literature methods using aromatic aldehydes and rhodanine precursors in solvents like ethanol, followed by recrystallization in ether/ethanol mixtures to yield high-purity crystals . To optimize purity, recrystallization conditions (e.g., solvent ratios, temperature gradients) and characterization via X-ray crystallography are critical for verifying structural integrity . Advanced methods, such as microwave-assisted synthesis with ionic liquid catalysts (e.g., [BMI]Cl), can reduce reaction times to 10 minutes and improve yields (59–83%) by enhancing reaction efficiency and reducing side products .

What biological activities are associated with this compound derivatives, and how are these activities validated?

Basic Research Question

These derivatives exhibit antimicrobial, anticancer, and antidiabetic activities. For instance, 5-benzylidene-substituted rhodanines show broad-spectrum antimicrobial activity against multidrug-resistant pathogens, validated via in vitro MIC assays and docking studies to identify target interactions (e.g., bacterial enzymes) . Anticancer activity is often assessed through cytotoxicity assays (e.g., IC50 values in µM ranges) and mechanistic studies (e.g., apoptosis induction, kinase inhibition) . Target validation requires orthogonal assays (e.g., enzyme inhibition, cellular uptake studies) to rule out pan-assay interference (e.g., Michael acceptor reactivity) .

How do structural modifications at positions 3 and 5 of the rhodanine core influence anticancer activity?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal that:

- Position 3 : Small, hydrogen-bond-donating groups (e.g., carboxyl or phenol hydroxyl) enhance activity by improving target binding. Bulky substituents reduce potency due to steric hindrance .

- Position 5 : Heterocyclic moieties (e.g., pyridinylidene) outperform aryl substituents, likely due to enhanced π-π interactions with biological targets. 3,5-Disubstituted derivatives generally show superior activity compared to monosubstituted analogs .

Methodologically, combinatorial libraries of substituted rhodanines are screened using high-throughput assays, followed by molecular dynamics simulations to predict binding modes .

How can researchers resolve contradictions in reported biological activities of rhodanine derivatives?

Advanced Research Question

Discrepancies often arise from assay conditions (e.g., cell line variability, compound solubility) or off-target effects. To address this:

- Standardize assays : Use consistent cell lines (e.g., NCI-60 panel for anticancer studies) and controls (e.g., reference inhibitors) .

- Validate specificity : Employ counter-screens (e.g., thiol reactivity assays) to confirm target engagement versus nonspecific interactions .

- Leverage structural data : Compare crystallographic data (e.g., bond angles, hydrogen-bonding patterns) to correlate molecular conformation with activity .

What methodologies are recommended for crystallographic characterization of rhodanine derivatives?

Advanced Research Question

Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Crystal growth : Optimize solvent systems (e.g., ether/ethanol for 3-phenylrhodanine) to obtain diffraction-quality crystals .

- Refinement : Use anisotropic displacement parameters for non-hydrogen atoms and geometric constraints for hydrogen atoms. Software like SHELXL is employed for refinement, with R-factor thresholds < 0.05 ensuring accuracy .

- Data interpretation : Analyze dihedral angles (e.g., 72.3° between rhodanine and phenyl rings) and intermolecular interactions (e.g., C-H···O hydrogen bonds) to infer packing effects on stability .

How can microwave-assisted synthesis improve the efficiency of rhodanine derivative preparation?

Advanced Research Question

Microwave irradiation accelerates reactions by enhancing thermal homogeneity. For example:

- Catalyst optimization : Ionic liquids like [BMI]Cl act as phase-transfer catalysts, reducing side reactions and improving yields .

- Parameter tuning : Power (160 W), molar ratios (3:1 rhodanine/aldehyde), and base selection (Na2CO3) are critical for maximizing efficiency .

- Green chemistry benefits : Reduced solvent usage and shorter reaction times align with sustainable synthesis goals .

What strategies mitigate the risk of rhodanines acting as pan-assay interference compounds (PAINS)?

Advanced Research Question

To address PAINS concerns:

- Reactivity assays : Test for thiol reactivity (e.g., glutathione quenching) to confirm target-specific activity .

- Structural diversification : Replace the α,β-unsaturated carbonyl with bioisosteres (e.g., cyclopropane) while retaining activity .

- Multi-target profiling : Leverage polypharmacology intentionally by screening against related targets (e.g., kinase families) to identify multitarget agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.